molecular formula C11H13NO3 B182948 Glutaranilic acid CAS No. 5414-99-3

Glutaranilic acid

Cat. No. B182948
CAS RN: 5414-99-3
M. Wt: 207.23 g/mol
InChI Key: NUDGFGBJFZEEEJ-UHFFFAOYSA-N
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Description

Glutaric acid, also known as Pentanedioic acid, is an organic compound with the formula C3H6(COOH)2 . It is naturally produced in the body during the metabolism of some amino acids, including lysine and tryptophan . Defects in this metabolic pathway can lead to a disorder called glutaric aciduria, where toxic byproducts build up and can cause severe encephalopathy .


Synthesis Analysis

Glutaric acid can be prepared by the ring-opening of butyrolactone with potassium cyanide to give the potassium salt of the carboxylate- nitrile that is hydrolyzed to the diacid . Alternatively, hydrolysis, followed by oxidation of dihydropyran gives glutaric acid . In a study, the reaction mechanism underlying the green synthesis of glutaric acid was studied via joint test technology. Density functional theory calculations were used to verify the mechanism .


Molecular Structure Analysis

The molecular formula of glutaric acid is C5H8O4, which indicates that it contains 5 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms .


Chemical Reactions Analysis

The reaction mechanism underlying the green synthesis of glutaric acid was studied via joint test technology. Density functional theory calculations were used to verify the mechanism .


Physical And Chemical Properties Analysis

Glutaric acid is a linear chained dicarboxylic acid. The increased number of hydrogen bonding and greater molecular weights of the glutaric acid contribute to it having a higher melting point than pentanoic acid (monocarboxylic acid) .

Scientific Research Applications

Green Synthesis of Glutaric Acid

  • Application Summary : Glutaric acid is synthesized using a green process by oxidizing cyclopentene with hydrogen peroxide . This process replaces traditional high-polluting oxidants, fundamentally eliminating pollution sources .
  • Methods of Application : The reaction mechanism underlying the green synthesis of glutaric acid was studied via joint test technology. Density functional theory calculations were used to verify the mechanism . Quantitative analysis of glutaric acid was established via infrared spectroscopy and HPLC .
  • Results or Outcomes : The linear correlation between the two methods was good, from 0.01 to 0.25 g mL −1 . The analysis results of the two methods were consistent as the reaction progressed .

Bio-production of Glutaric Acid

  • Application Summary : Glutaric acid is bio-produced by a metabolically engineered Escherichia coli LQ-1 based on a novel nitrogen source feeding strategy . This method improves the yield of bio-production of glutaric acid .
  • Methods of Application : A metabolically engineered Escherichia coli LQ-1 based on 5-aminovalerate (AMV) pathway was used for glutaric acid fed-batch fermentation . A novel nitrogen source feeding strategy feedbacked by real-time physiological parameters was proposed .
  • Results or Outcomes : Under the proposed nitrogen source feeding strategy, a significantly improved glutaric acid production of 53.7 g L –1 was achieved in a 30 L fed-batch fermentation . A higher conversion rate of 0.64 mol mol –1 (glutaric acid/glucose) was obtained .

Complexation with DL-lysine

  • Application Summary : Glutaric acid can form complexes with DL-lysine . These complexes have been reported to possess zwitterionic lysinium ions (positively charged) and semi-glutarate ions (negatively charged) .
  • Methods of Application : The complexation process involves the interaction of glutaric acid with DL-lysine to form a complex .
  • Results or Outcomes : The resulting complex possesses zwitterionic lysinium ions (positively charged) and semi-glutarate ions (negatively charged) .

Synthesis of Complexes with L-arginine and L-histidine

  • Application Summary : Glutaric acid can be used in the synthesis of complexes with L-arginine and L-histidine .
  • Methods of Application : The synthesis process involves the interaction of glutaric acid with L-arginine and L-histidine to form a complex .
  • Results or Outcomes : The resulting complex is a product of the interaction between glutaric acid and L-arginine or L-histidine .

Enhancing Glutaric Acid Production in Escherichia coli

  • Application Summary : Glutaric acid production in Escherichia coli is enhanced by the uptake of malonic acid .
  • Methods of Application : A malonic acid uptake pathway in E. coli using matB (malonic acid synthetase) and matC (malonic acid carrier protein) from Clover rhizobia was constructed .
  • Results or Outcomes : The titer of glutaric acid was improved by 2.1-fold and 1.45-fold, respectively, reaching 0.56 g/L and 4.35 g/L in shake flask and batch fermentation following the addition of malonic acid .

Preparation of Glutaric Acid

  • Application Summary : Glutaric acid is prepared by the recovery of by-products from adipic acid production using chemical methods . This process has many disadvantages such as equipment corrosion, production of toxic materials and environmental pollution .
  • Methods of Application : The preparation of glutaric acid is dominated by the recovery of by-products from adipic acid production using chemical methods .
  • Results or Outcomes : The resulting glutaric acid is an important organic acid containing two carboxyl groups and is widely applied in the fields of chemistry, medicine and agriculture .

Production of Pyrogallol

  • Application Summary : Pyrogallol can be produced from glutaric diester .
  • Methods of Application : The production process involves the use of glutaric diester to produce pyrogallol .
  • Results or Outcomes : The resulting pyrogallol is a product of the interaction between glutaric diester .

Safety And Hazards

Glutaric acid may cause irritation to the skin and eyes . Acute hazards include the fact that this compound may be harmful by ingestion, inhalation, or skin absorption .

Future Directions

Glutaric acid is seeing significant growth in the pharmaceutical industry. Glutaric acid is used as an intermediate in the manufacture of a variety of pharmaceutical compounds, including antibiotics and anti-inflammatory medications . The demand for glutaric acid in the production of polymers and resins is expected to rise. Glutaric acid is used in the production of polyesters and polyamides, which are used in industries such as automotive, construction, packaging, and textiles .

properties

IUPAC Name

5-anilino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10(7-4-8-11(14)15)12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDGFGBJFZEEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279004
Record name Glutaranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glutaranilic acid

CAS RN

5414-99-3
Record name Glutaranilic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glutaranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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